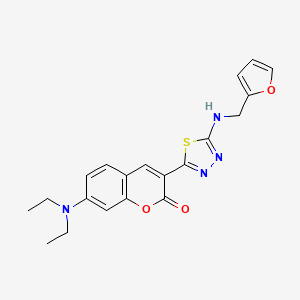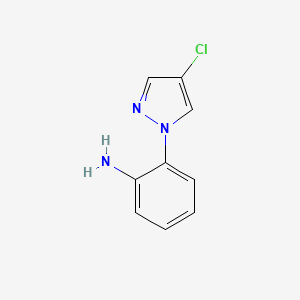
7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that features a chromene core structure, functionalized with thiadiazole, furan, and diethylamino groups. Its intricate molecular architecture suggests potential versatility and functionality in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions starting from simpler precursors. For example:
Formation of 1,3,4-thiadiazole ring: Thiadiazole compounds can be prepared via the cyclization of thiosemicarbazide with various acid chlorides or carboxylic acids under acidic conditions.
Chromene scaffold synthesis: The chromene core can be synthesized through Pechmann condensation or related cyclization methods, often involving resorcinol and an α,β-unsaturated carbonyl compound under acidic conditions.
Furan functionalization: The furan group can be introduced through a variety of cross-coupling reactions, such as Suzuki or Heck reactions, starting from halogenated furans and suitable organometallic reagents.
Final coupling: The furan-modified thiadiazole can then be coupled with the chromene core through amide or ester linkage using typical peptide coupling reagents like EDC or DCC.
Industrial Production Methods
Industrial production of this compound would likely optimize these steps for scale-up, involving continuous-flow reactors for precise control of reaction conditions, increased yields, and improved safety. Optimized solvents, catalysts, and automation would play crucial roles in ensuring economic viability and consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation at the furan or thiadiazole moiety using oxidizing agents like m-CPBA or KMnO₄.
Reduction: The nitro groups, if present, can be reduced using hydrogenation catalysts like Pd/C under hydrogen gas.
Substitution: Various nucleophiles can attack at different points on the thiadiazole and furan rings under suitable conditions.
Common Reagents and Conditions
Oxidation agents: m-CPBA, KMnO₄, or NaOCl.
Reduction agents: Pd/C with H₂, LiAlH₄.
Substitution conditions: Nucleophilic reagents in polar solvents like DMF, DMSO, under heat.
Major Products
The specific products depend on the reaction conditions, but typically include derivatives functionalized at the chromene, thiadiazole, or furan moieties.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can serve as a building block for more complex organic synthesis, probing molecular interactions and reaction mechanisms.
Biology
In biological research, this compound can be investigated for its interactions with various biological macromolecules. For instance, its unique structure may provide insights into enzyme binding and inhibition processes.
Medicine
Industry
In industry, it could find applications as a specialty chemical in materials science, for developing new polymers or as an additive in coatings with specific desired properties.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism of action of 7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one likely involves interaction with specific molecular targets such as enzymes or receptors. The chromene core can intercalate with DNA or protein structures, affecting their function. The thiadiazole moiety might contribute to binding specificity through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(diethylamino)-4-methyl-2H-chromen-2-one: Shares the chromene and diethylamino functionalities but lacks the thiadiazole and furan groups, potentially resulting in different binding properties and applications.
3-(5-amino-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one: Similar thiadiazole-chromene core but lacking the diethylamino and furan modifications, suggesting different chemical reactivity and biological interactions.
Uniqueness
The unique combination of chromene, thiadiazole, diethylamino, and furan groups in 7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one makes it versatile for various chemical reactions, offering a wide range of applications in scientific research and industrial processes.
Propriétés
IUPAC Name |
7-(diethylamino)-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-3-24(4-2)14-8-7-13-10-16(19(25)27-17(13)11-14)18-22-23-20(28-18)21-12-15-6-5-9-26-15/h5-11H,3-4,12H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXOJVANAIEVGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2374608.png)

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/new.no-structure.jpg)
![2-Chloro-N-[6-(difluoromethyl)pyridin-3-yl]propanamide](/img/structure/B2374612.png)
![1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2374616.png)


![N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2374624.png)

![3-(2-fluorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2374627.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)acetamide](/img/structure/B2374629.png)
![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2374630.png)
